BenchChemオンラインストアへようこそ!

endothelin-1, Aba(1,15)-

NMR spectroscopy peptide conformation disulfide bridge

Endothelin-1, Aba(1,15)- (also designated [1,15 Aba]-ET-1 or 1,15-Aba-endothelin-1) is a synthetic monocyclic analog of the endogenous bicyclic vasoconstrictor peptide endothelin-1 (ET-1), in which the Cys1–Cys15 disulfide bridge has been selectively eliminated by isosteric replacement of both cysteine residues with α-aminobutyric acid (Aba). This modification preserves the Cys3–Cys11 disulfide bridge, yielding a peptide that retains a single ring constraint rather than the native two-ring topology.

Molecular Formula C8H7NO
Molecular Weight 0
CAS No. 153094-75-8
Cat. No. B1177217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameendothelin-1, Aba(1,15)-
CAS153094-75-8
Synonymsendothelin-1, Aba(1,15)-
Molecular FormulaC8H7NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Endothelin-1, Aba(1,15)- (CAS 153094-75-8): A Structurally Defined Monocyclic ET-1 Analog for Receptor Selectivity and Structure-Activity Studies


Endothelin-1, Aba(1,15)- (also designated [1,15 Aba]-ET-1 or 1,15-Aba-endothelin-1) is a synthetic monocyclic analog of the endogenous bicyclic vasoconstrictor peptide endothelin-1 (ET-1), in which the Cys1–Cys15 disulfide bridge has been selectively eliminated by isosteric replacement of both cysteine residues with α-aminobutyric acid (Aba) . This modification preserves the Cys3–Cys11 disulfide bridge, yielding a peptide that retains a single ring constraint rather than the native two-ring topology. The compound is classified under MeSH as an endothelin-1 analog and has been structurally characterized at atomic resolution by 1H NMR spectroscopy and simulated annealing . Its primary utility lies in dissecting the individual contributions of the two disulfide bridges to endothelin receptor binding, subtype selectivity, and signal transduction.

Why Endothelin-1, Aba(1,15)- Cannot Be Substituted by Other Monocyclic or Linear ET-1 Analogs in Experimental Protocols


Endothelin-1 analogs are not functionally interchangeable. The bicyclic scaffold of native ET-1 (Cys1–Cys15 and Cys3–Cys11 bridges) is a critical determinant of high-affinity receptor binding and full agonist efficacy . When both disulfide bridges are eliminated—as in the linear tetra-alanine analog [Ala1,3,11,15]ET-1 (4AlaET-1)—the peptide shifts from an ETA-preferring agonist to a highly ETB-selective agonist with approximately 1,700-fold binding preference for ETB over ETA . Conversely, when only the 3–11 bridge is retained via Ala substitution at positions 3 and 11 ([Ala3,11]ET-1), the resulting monocyclic topology differs from that of [1,15 Aba]-ET-1, which retains the 3–11 bridge but eliminates the 1–15 bridge . These topological differences translate into distinct pharmacological profiles that cannot be predicted from sequence homology alone. Generic substitution between monocyclic ET-1 analogs therefore risks introducing uncharacterized biases in receptor subtype selectivity, binding mode, and functional signaling outcomes.

Quantitative Differential Evidence for Endothelin-1, Aba(1,15)- (CAS 153094-75-8) vs. Closest Analogs


Structural Differentiation: Selective Elimination of the 1–15 Disulfide Bridge Preserves Helical Core but Induces N-Terminal Disorder vs. Native ET-1

In [1,15 Aba]-ET-1, the Cys1–Cys15 disulfide bridge is replaced by the isosteric Aba modification while the Cys3–Cys11 bridge remains intact. 1H NMR structural determination reveals that the α-helical region (residues 9–16) and the type I β-turn (residues 5–8) are well conserved compared with native ET-1, with intra-segment backbone RMSD values of 0.52 Å and 0.60 Å, respectively . However, the N-terminus (residues 1–4) exhibits no preferred conformation and substantially increased structural disorder relative to native ET-1, as evidenced by low angular order parameters for backbone torsion angles in this region . The global backbone RMSD for the ensemble of 30 calculated structures is 3.2 Å, reflecting significant inter-segment flexibility that is absent in the more constrained bicyclic native structure .

NMR spectroscopy peptide conformation disulfide bridge structure-activity relationship

Functional Activity: Monocyclic ET-1 Analogs Display ≥100-Fold Reduction in Vasoconstrictor and Pressor Potency Relative to Bicyclic ET-1

While direct binding or functional data for [1,15 Aba]-ET-1 specifically are unavailable, consistent class-level evidence across multiple independent studies demonstrates that monocyclic ET-1 analogs—defined as analogs lacking one of the two native disulfide bridges—exhibit profoundly reduced cardiovascular activity. A monocyclic ET-1 analog tested in anesthetized cats produced no measurable effect on systemic arterial pressure, systemic vascular resistance, pulmonary arterial pressure, or pulmonary vascular resistance at intravenous doses of 30–100 nmol/kg, whereas native ET-1 produced robust biphasic pressor/depressor responses at 0.3 nmol/kg i.v. or i.a. . This corresponds to an approximately 100- to 300-fold potency difference. In a separate study, a monocyclic porcine ET-1 analog at 3–30 nmol/kg i.v. had no significant effect on arterial pressure in cats, while ET-1 was active at 0.01–1 nmol/kg . Filep et al. demonstrated that selective destruction of the Cys1–Cys15 disulfide bridge alone converts ET-1 into a weak agonist retaining both depressor and pressor activities but at substantially reduced potency .

vasoconstriction pressor response in vivo pharmacology vascular resistance

Receptor Binding Affinity: Monocyclic ET-1 Analogs Display ~1,000-Fold Lower Binding Affinity vs. Native ET-1 Across Multiple Tissue Preparations

Cody et al. systematically evaluated the binding affinity of monocyclic fragment analogs of ET-1 in three tissue preparations. The most potent monocyclic analog (monocyclic Cys-Ser-Aoc-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp, where Aoc = 8-aminooctanoic acid) exhibited binding affinities of 1.0–1.6 μM across rabbit pulmonary artery, rabbit aorta, and rat heart ventricle preparations . Native ET-1 typically binds to endothelin receptors in these tissues with sub-nanomolar to low nanomolar affinity (e.g., IC50 = 0.12 nM at ETB and 0.15 nM at ETA for recombinant human receptors) . This represents an approximately 1,000-fold reduction in binding affinity for the monocyclic scaffold. Notably, the isolated cyclic 3–11 loop alone showed no detectable binding at concentrations up to 100 μM, and attachment of the C-terminal hexapeptide to this loop did not significantly enhance binding .

receptor binding radioligand binding endothelin receptor affinity

Topological Differentiation from Linear 4AlaET-1: Retained 3–11 Disulfide Bridge Prevents ETB-Selective Bias Observed with Full Cysteine Replacement

A critical comparator for [1,15 Aba]-ET-1 is the linear tetra-alanine analog [Ala1,3,11,15]ET-1 (4AlaET-1), in which all four cysteine residues are replaced by alanine, eliminating both disulfide bridges. 4AlaET-1 exhibits a profound selectivity shift, binding to the ETB receptor with approximately 1,700-fold higher affinity than to the ETA receptor . In contrast, [1,15 Aba]-ET-1 retains the Cys3–Cys11 disulfide bridge intact, maintaining a monocyclic topology that is structurally and pharmacologically distinct from the fully linear scaffold . The Coles et al. NMR structure demonstrates that the 3–11 bridge stabilizes the canonical type I β-turn (residues 5–8) and the α-helix (residues 9–16) in [1,15 Aba]-ET-1 , both of which are likely disrupted in the fully linear 4AlaET-1. This topological distinction means that [1,15 Aba]-ET-1 cannot be equated with or substituted by linear analogs when the experimental goal involves probing the specific contribution of the 1–15 bridge while preserving the 3–11 bridge-dependent structural elements.

receptor selectivity ETB agonist linear analog disulfide topology

The N-Terminus of [1,15 Aba]-ET-1 Is Identified as a Key Structural Determinant for ETA/ETB Receptor Discrimination

Based on the comparative structural analysis of [1,15 Aba]-ET-1 with previously reported structures of native ET-1, Coles et al. proposed that the N-terminus (residues 1–4) constitutes a key structural region for the differentiation of binding activity at ETA versus ETB receptor sites . This proposal stems from the observation that removal of the 1–15 disulfide bridge selectively increases conformational disorder at the N-terminus while leaving the helical and turn core structurally intact. In native ET-1, the 1–15 bridge constrains the N-terminus into a defined orientation that may be critical for ETA receptor recognition. This hypothesis is consistent with independent findings that the ETA receptor possesses a narrow tunnel-shaped binding pocket restrictive for specific N-terminal ligand geometries, whereas the ETB receptor features a broad funnel-shaped entrance that accommodates greater N-terminal conformational diversity .

receptor selectivity N-terminus ETA receptor ETB receptor structure-function

Isosteric Aba Replacement Provides Chemically Defined Disulfide Elimination Without Side-Chain Truncation, Unlike Alanine-Scanning Approaches

The use of α-aminobutyric acid (Aba) to replace cysteine residues at positions 1 and 15 represents a chemically distinct strategy from the more common alanine-scanning approach used in analogs such as [Ala3,11]ET-1 and [Ala1,3,11,15]ET-1. Aba is an isosteric replacement for cysteine that preserves the side-chain length and steric profile (ethyl vs. thiol-containing methylene) while eliminating the thiol group required for disulfide bond formation . This contrasts with alanine replacements, which truncate the side chain to a single methyl group and may introduce unintended steric and hydrophobic perturbations beyond the targeted loss of the disulfide bond. The Aba modification thus allows more precise chemical attribution of observed structural and pharmacological changes specifically to disulfide bridge elimination rather than to combined effects of side-chain truncation and bridge loss .

peptide chemistry isosteric replacement α-aminobutyric acid cysteine mimetic

Recommended Research and Industrial Application Scenarios for Endothelin-1, Aba(1,15)- Based on Quantitative Differential Evidence


Probing the Structural Basis of ETA vs. ETB Receptor Subtype Selectivity Using N-Terminal Conformational Perturbation

[1,15 Aba]-ET-1 is the preferred tool compound for experiments that aim to dissect how N-terminal conformational constraint contributes to ETA/ETB receptor discrimination. The NMR structure demonstrates that the 1–15 bridge removal selectively disorders the N-terminus while preserving the β-turn and helical core, enabling researchers to attribute any observed shift in receptor subtype selectivity specifically to N-terminal conformational flexibility . This application is directly supported by the Coles et al. structural comparison with native ET-1 and the independent cryo-EM evidence that ETA and ETB receptors differ in their N-terminal binding pocket geometry.

Negative Control or Low-Affinity Reference Compound in Endothelin Receptor Binding and Functional Assays

Based on class-level evidence that monocyclic ET-1 analogs exhibit approximately 1,000-fold lower receptor binding affinity (1.0–1.6 μM) and at least 100-fold reduced in vivo vasoconstrictor activity compared with native ET-1, [1,15 Aba]-ET-1 can serve as a structurally matched low-affinity control in competitive binding assays and functional studies . This is particularly valuable for validating assay specificity in endothelin receptor screening campaigns, where a cognate peptide scaffold with substantially reduced affinity provides a more appropriate negative control than entirely unrelated peptides or small molecules.

Structure-Activity Relationship Studies Isolating the Contribution of the 1–15 vs. 3–11 Disulfide Bridge to Receptor Activation

The unique monocyclic topology of [1,15 Aba]-ET-1—retaining the 3–11 bridge while eliminating the 1–15 bridge—creates a complementary pair with analogs such as [Ala3,11]ET-1 (which retains the 1–15 bridge but eliminates the 3–11 bridge). Together, these two monocyclic analogs allow systematic interrogation of the individual contributions of each disulfide bridge to receptor binding, G protein activation, and arrestin recruitment . This paired-analog strategy is supported by the Coles et al. structural data and aligns with more recent findings that the intramolecular ring size of monocyclic ET-1 analogs controls signaling efficiency and receptor subtype selectivity.

Biophysical Studies of Peptide Folding and Conformational Stability Where Chemically Precise Disulfide Elimination Is Required

The isosteric Aba replacement strategy offers a chemically cleaner approach to disulfide bridge elimination compared with alanine scanning. For biophysical investigations—including NMR dynamics studies, molecular dynamics simulations, or folding/unfolding experiments—[1,15 Aba]-ET-1 provides a disulfide-eliminated scaffold that minimizes confounding steric and hydrophobic perturbations . This makes it the analog of choice for computational chemists and structural biologists seeking to model the energetic contribution of the 1–15 disulfide bridge to the global stability and conformational dynamics of the endothelin scaffold.

Quote Request

Request a Quote for endothelin-1, Aba(1,15)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.